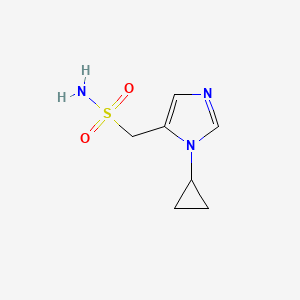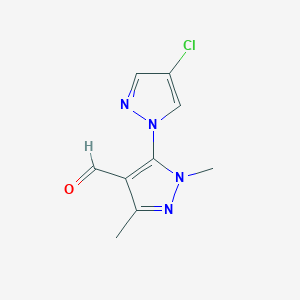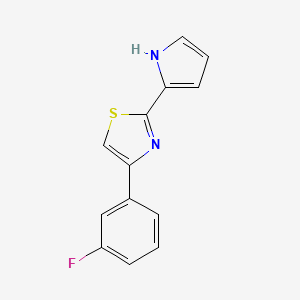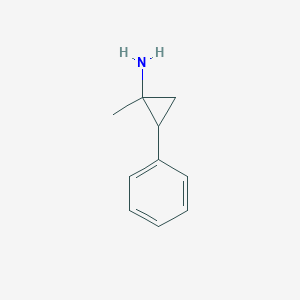amine](/img/structure/B13246703.png)
[(5-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a methoxybutylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
(5-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in various electronic interactions, while the methoxybutylamine chain can interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
Uniqueness
(5-Bromothiophen-2-yl)methylamine is unique due to its specific combination of a brominated thiophene ring and a methoxybutylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-13-7-3-2-6-12-8-9-4-5-10(11)14-9/h4-5,12H,2-3,6-8H2,1H3 |
InChI Key |
PYKBGZLZYBXFFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
![4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid](/img/structure/B13246667.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13246688.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)


![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
